Romidepsin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

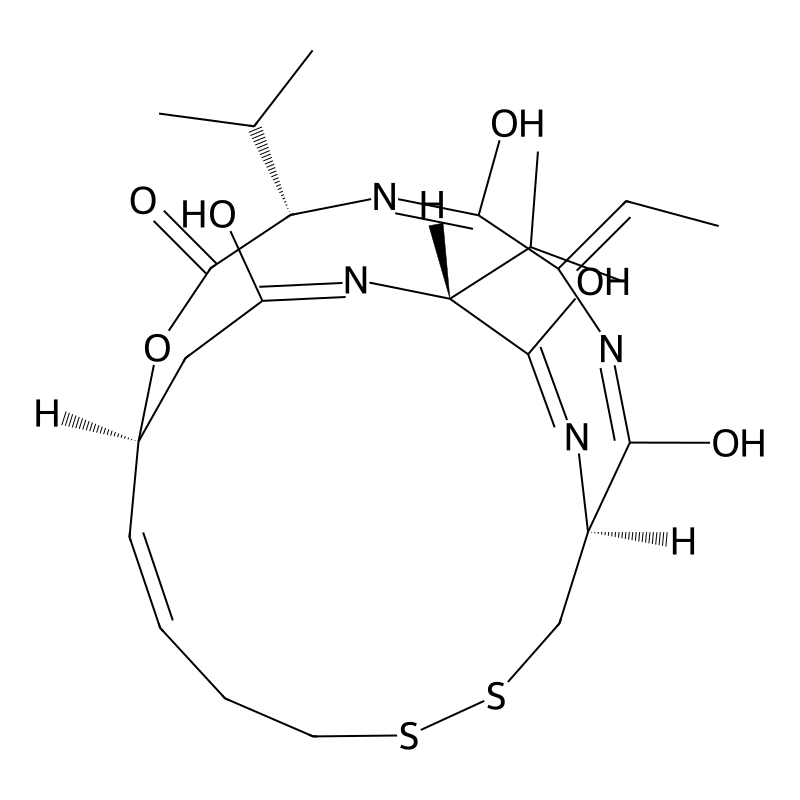

Romidepsin is a bicyclic depsipeptide natural product that functions as a potent, cell-permeable inhibitor of histone deacetylases (HDACs). It operates as a prodrug; following intracellular reduction of a disulfide bond, it releases a high-affinity, zinc-binding thiol group. This mechanism confers high potency and selectivity for Class I HDACs, particularly HDAC1 and HDAC2, over Class II isoforms. This profile distinguishes it from broad-spectrum or pan-HDAC inhibitors, making it a critical tool for specifically interrogating Class I HDAC-dependent pathways.

References

- [1] Furumai, R., Matsuyama, A., Kobashi, N., Lee, K. H., Nishiyama, M., Nakajima, H., ... & Horinouchi, S. (2002). FK228 (depsipeptide) as a natural prodrug that inhibits class I histone deacetylases. Cancer research, 62(17), 4916-4921.

- [6] Romidepsin. Wikipedia. Accessed May 4, 2026.

- [10] What is the mechanism of Romidepsin? Patsnap Synapse. Published July 17, 2024.

Direct substitution of Romidepsin with other HDAC inhibitors, particularly those from the hydroxamic acid class like Vorinostat (SAHA) or Belinostat, is invalid for process and research integrity. Romidepsin's distinct bicyclic depsipeptide structure and its requirement for intracellular activation create a unique pharmacological profile. Differences in isoform selectivity, cellular uptake, activation kinetics, and potency can be significant; for example, Romidepsin has shown over 500-fold greater potency than Vorinostat in specific T-cell lymphoma cell models. Using a chemically and mechanistically dissimilar inhibitor introduces unacceptable variables, compromising reproducibility and leading to fundamentally different biological outcomes.

References

- [2] Khan, O., Fotheringham, S., Wood, V., Stimson, L., Zhang, C., Slupsky, J. R., & Packham, G. (2010). The histone deacetylase inhibitors vorinostat and romidepsin downmodulate IL-10 expression in cutaneous T-cell lymphoma cells. Journal of inflammation (London, England), 7, 18.

- [6] Romidepsin. Wikipedia. Accessed May 4, 2026.

- [10] What is the mechanism of Romidepsin? Patsnap Synapse. Published July 17, 2024.

Over 550-Fold Higher Cellular Potency in T-Cell Lymphoma Models Compared to Vorinostat

In a head-to-head comparison using the HUT78 cutaneous T-cell lymphoma (CTCL) cell line, Romidepsin demonstrated an IC50 for growth inhibition of 1.22 nM. In the same assay system, the pan-HDAC inhibitor Vorinostat (SAHA) required a concentration of 675 nM to achieve the same effect, making Romidepsin more than 550 times more potent in this contextually relevant model.

| Evidence Dimension | IC50 for Growth Inhibition |

| Target Compound Data | 1.22 nM (Romidepsin) |

| Comparator Or Baseline | 675 nM (Vorinostat/SAHA) |

| Quantified Difference | >553-fold higher potency |

| Conditions | HUT78 Sezary syndrome-derived CTCL cells. |

This dramatic difference in cellular potency means that using Romidepsin allows for nanomolar-level Class I HDAC targeting, reducing the risk of off-target effects seen with micromolar concentrations of less potent inhibitors.

High Solubility in DMSO for Reliable High-Concentration Stock Preparation

Romidepsin exhibits excellent solubility in DMSO, with technical datasheets reporting values up to 100 mg/mL (~185 mM), enabling the preparation of highly concentrated, stable stock solutions for in vitro use. This directly contrasts with hydroxamate-based inhibitors like Vorinostat, which has been noted for its poor aqueous solubility that can limit the achievable concentrations in cellular experiments, with some studies unable to test beyond 5 µM.

| Evidence Dimension | Solubility in DMSO |

| Target Compound Data | Up to 100 mg/mL (~185 mM) |

| Comparator Or Baseline | Vorinostat (SAHA), noted for poor solubility limiting cellular assays to ≤5 µM |

| Quantified Difference | Enables preparation of stock solutions thousands of times more concentrated than the effective working concentration of some alternatives. |

| Conditions | Standard laboratory solvent (DMSO) for in vitro stock solution preparation. |

High solubility is critical for procurement in high-throughput screening and dose-response studies, preventing compound precipitation and ensuring accurate, reproducible dosing across a wide concentration range.

Distinct Prodrug Activation Mechanism and Chemical Class from Hydroxamates

Romidepsin is a bicyclic depsipeptide that requires intracellular activation via reduction of its disulfide bond to expose a free thiol (SH) group, which then chelates the zinc ion in the HDAC active site. This mechanism is fundamentally different from that of hydroxamate-based inhibitors like Vorinostat and Belinostat, which possess a pre-formed hydroxamic acid group (-CONHOH) that binds zinc directly without needing intracellular modification. This structural and mechanistic uniqueness means Romidepsin and hydroxamates engage the target enzyme under different cellular conditions and with different kinetics.

| Evidence Dimension | Activation Mechanism & Zinc-Binding Group |

| Target Compound Data | Prodrug; requires intracellular reduction to form active thiol (R-SH) |

| Comparator Or Baseline | Direct-acting; pre-formed hydroxamic acid (-CONHOH) for Vorinostat and Belinostat |

| Quantified Difference | Qualitatively different chemical classes and mechanisms of action. |

| Conditions | Intracellular environment. |

For studies investigating mechanisms of resistance or seeking to overcome tolerance to hydroxamate-based inhibitors, Romidepsin provides a chemically and mechanistically distinct alternative, preventing simple class-based cross-resistance.

High-Potency Probing of Class I HDAC Pathways in T-Cell Malignancy Models

For research focused on T-cell lymphomas or other models where maximum potency and Class I selectivity are required, Romidepsin is the indicated tool. Its low-nanomolar efficacy allows for precise target engagement at concentrations that are orders of magnitude lower than required for pan-HDAC inhibitors like Vorinostat, minimizing confounding off-target effects.

High-Throughput or Dose-Response Assays Requiring a Wide Concentration Range

In screening campaigns or detailed IC50 determinations, the high DMSO solubility of Romidepsin ensures reliable and reproducible results. It allows for the creation of concentrated stocks that can be serially diluted without risk of precipitation, a key process advantage over compounds with known solubility limitations like Vorinostat.

Investigating Non-Hydroxamate Mechanisms or Overcoming Resistance

When studying cellular resistance to hydroxamate-based HDAC inhibitors, Romidepsin serves as a mechanistically distinct alternative. Its unique prodrug activation and depsipeptide structure provide a valuable tool to explore pathways that are not addressable by, or are resistant to, the hydroxamate class of compounds.

References

- [1] Khan, O., Fotheringham, S., Wood, V., Stimson, L., Zhang, C., Slupsky, J. R., & Packham, G. (2010). The histone deacetylase inhibitors vorinostat and romidepsin downmodulate IL-10 expression in cutaneous T-cell lymphoma cells. Journal of inflammation (London, England), 7, 18.

- [3] Robey, R. W., Chakraborty, A. R., Basseville, A., Luchenko, V., Bahr, J., Zhan, Z., & Bates, S. E. (2011). Histone deacetylase inhibitors: emerging mechanisms of resistance. Molecular pharmaceutics, 8(6), 2021-2031.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

FDA Label

treatment of peripheral T-cell lymphoma (PTCL),

Treatment of peripheral T-cell lymphoma (nodal, other extranodal and leukaemic/disseminated)

Livertox Summary

Drug Classes

Mechanism of Action

Absorption Distribution and Excretion

44.5L

8.4L/h

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Human drugs -> Rare disease (orphan)

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2: Foss F, Coiffier B, Horwitz S, Pro B, Prince HM, Sokol L, Greenwood M, Lerner A, Caballero D, Baran E, Kim E, Nichols J, Balser B, Wolfson J, Whittaker S. Tolerability to romidepsin in patients with relapsed/refractory T-cell lymphoma. Biomark Res. 2014 Sep 8;2:16. doi: 10.1186/2050-7771-2-16. eCollection 2014. PubMed PMID: 25279222; PubMed Central PMCID: PMC4181623.

3: Oda A, Saijo K, Ishioka C, Narita K, Katoh T, Watanabe Y, Fukuyoshi S, Takahashi O. Predicting the structures of complexes between phosphoinositide 3-kinase (PI3K) and romidepsin-related compounds for the drug design of PI3K/histone deacetylase dual inhibitors using computational docking and the ligand-based drug design approach. J Mol Graph Model. 2014 Nov;54:46-53. doi: 10.1016/j.jmgm.2014.08.007. Epub 2014 Sep 8. PubMed PMID: 25254927.

4: Yu P, Petrus MN, Ju W, Zhang M, Conlon KC, Nakagawa M, Maeda M, Bamford RN, Waldmann TA. Augmented efficacy with the combination of blockade of the Notch-1 pathway, bortezomib and romidepsin in a murine MT-1 adult T-cell leukemia model. Leukemia. 2014 Aug 14. doi: 10.1038/leu.2014.241. [Epub ahead of print] PubMed PMID: 25118879.

5: Finn N, Larouche JF. Romidepsin used as monotherapy in sequence with allogeneic stem cell transplant in a patient with peripheral T-cell lymphoma. Case Rep Hematol. 2014;2014:404078. doi: 10.1155/2014/404078. Epub 2014 Jul 7. PubMed PMID: 25105035; PubMed Central PMCID: PMC4109362.

6: Satwani P, Bavishi S, Saha A, Zhao F, Ayello J, van de Ven C, Chu Y, Cairo MS. Upregulation of NKG2D ligands in acute lymphoblastic leukemia and non-Hodgkin lymphoma cells by romidepsin and enhanced in vitro and in vivo natural killer cell cytotoxicity. Cytotherapy. 2014 May 20. pii: S1465-3249(14)00548-9. doi: 10.1016/j.jcyt.2014.03.008. [Epub ahead of print] PubMed PMID: 24856896.

7: Romidepsin is effective and well-tolerated in patients ≥60 years old with relapsed or refractory peripheral T-cell lymphoma (PTCL): analysis from phase 2 trials. Clin Adv Hematol Oncol. 2014 Feb;12(2 Suppl 5):17-8. PubMed PMID: 24852793.

8: Wei DG, Chiang V, Fyne E, Balakrishnan M, Barnes T, Graupe M, Hesselgesser J, Irrinki A, Murry JP, Stepan G, Stray KM, Tsai A, Yu H, Spindler J, Kearney M, Spina CA, McMahon D, Lalezari J, Sloan D, Mellors J, Geleziunas R, Cihlar T. Histone deacetylase inhibitor romidepsin induces HIV expression in CD4 T cells from patients on suppressive antiretroviral therapy at concentrations achieved by clinical dosing. PLoS Pathog. 2014 Apr 10;10(4):e1004071. doi: 10.1371/journal.ppat.1004071. eCollection 2014 Apr. PubMed PMID: 24722454; PubMed Central PMCID: PMC3983056.

9: Karthik S, Sankar R, Varunkumar K, Ravikumar V. Romidepsin induces cell cycle arrest, apoptosis, histone hyperacetylation and reduces matrix metalloproteinases 2 and 9 expression in bortezomib sensitized non-small cell lung cancer cells. Biomed Pharmacother. 2014 Apr;68(3):327-34. doi: 10.1016/j.biopha.2014.01.002. Epub 2014 Jan 15. PubMed PMID: 24485799.

10: Coiffier B, Pro B, Prince HM, Foss F, Sokol L, Greenwood M, Caballero D, Morschhauser F, Wilhelm M, Pinter-Brown L, Padmanabhan Iyer S, Shustov A, Nielsen T, Nichols J, Wolfson J, Balser B, Horwitz S. Romidepsin for the treatment of relapsed/refractory peripheral T-cell lymphoma: pivotal study update demonstrates durable responses. J Hematol Oncol. 2014 Jan 23;7(1):11. doi: 10.1186/1756-8722-7-11. PubMed PMID: 24456586; PubMed Central PMCID: PMC4016573.

Explore Compound Types